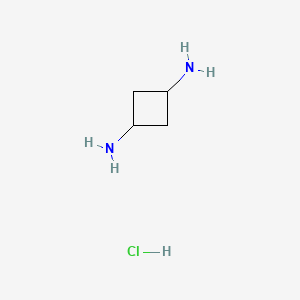

Cyclobutane-1,3-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutane-1,3-diamine hydrochloride is an organic compound with the chemical formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amino groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine hydrochloride can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves high temperature and high pressure to facilitate the formation of the diamine. The process can be summarized as follows:

- Cyclobutanone is reacted with ammonia in a 1:2 molar ratio.

- The reaction is carried out under high temperature and pressure conditions.

- The product is then purified through distillation and crystallization to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation of cyclobutanone in the presence of ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles to form substituted cyclobutane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitrocyclobutane and nitrosocyclobutane derivatives.

Reduction: Cyclobutane derivatives with various functional groups.

Substitution: Substituted cyclobutane derivatives with different alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Cyclobutane-1,3-diamine hydrochloride is explored for its potential as a pharmaceutical intermediate. Its ability to interact with various enzymes makes it a candidate for drug development.

- Anticancer Activity : Studies have shown that compounds similar to cyclobutane-1,3-diamine exhibit significant anticancer properties against various cancer cell lines. This suggests its derivatives could be developed for therapeutic use in oncology .

- Enzyme Inhibition : Research indicates that modifications to the cyclobutane structure can lead to potent inhibitors against specific kinases, which are critical in cancer treatment .

Biochemical Applications

The compound's interaction with enzymes involved in amino acid metabolism highlights its role in biochemical research.

- Enzyme Activity Modulation : It can influence the activity and stability of enzymes such as aminotransferases and dehydrogenases through hydrogen bonding and electrostatic interactions .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating complex organic molecules.

- Building Block for Drug Discovery : Its unique steric configuration allows it to be used in synthesizing new pharmaceuticals and specialty chemicals .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with unique properties.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in drug synthesis |

| Specialty Chemicals | Employed in the production of high-performance materials |

| Research & Development | Acts as a key building block for new compounds |

Case Study 1: Anticancer Properties

A study on cyclobutane-containing alkaloids demonstrated that derivatives of cyclobutane-1,3-diamine showed significant activity against various cancer cell lines. This finding underscores the compound's potential as a lead structure for developing anticancer agents .

Case Study 2: Enzyme Inhibition

Research focusing on kinase inhibitors highlighted that modifications to the cyclobutane ring can enhance the potency of inhibitors targeting specific kinases involved in cancer progression. This suggests that cyclobutane-1,3-diamine can be an essential scaffold in medicinal chemistry .

Summary

This compound is a compound with diverse applications across scientific research, medicinal chemistry, and industrial sectors. Its unique structural features enable significant interactions with biological systems and make it a valuable tool for drug development and biochemical studies. Ongoing research continues to explore its full potential in these fields.

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby affecting their activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Cyclobutane-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.

Cyclobutane-1,4-diamine: Amino groups at the 1 and 4 positions.

Cyclopentane-1,3-diamine: Five-membered ring with amino groups at the 1 and 3 positions.

Uniqueness

Cyclobutane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amino groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Cyclobutane-1,3-diamine hydrochloride (CBDA-HCl) is a chemical compound characterized by its unique structure, featuring a cyclobutane ring with two amino groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C4H12Cl2N2. It consists of a four-membered cyclobutane ring with amino groups at positions 1 and 3. The presence of these functional groups allows for various interactions with biological molecules, making it a subject of interest in pharmacological research.

Synthesis and Preparation

CBDA-HCl can be synthesized through several methods, typically involving the reaction of cyclobutanone with ammonia under controlled conditions to produce cyclobutane-1,3-diamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The synthesis can be summarized as follows:

The biological activity of CBDA-HCl is primarily attributed to its ability to interact with various biomolecules. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to CBDA-HCl exhibit antimicrobial activity against various pathogens. For example, studies have shown that derivatives of cyclobutane can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific mechanisms may involve interference with cell division proteins or other critical cellular processes.

Case Studies

-

Inhibition Studies : A study evaluating the inhibitory effects of CBDA-HCl on bacterial growth demonstrated that it could effectively reduce the viability of Staphylococcus aureus and Escherichia coli. The IC50 values were determined through spectrophotometric assays measuring bacterial proliferation in the presence of varying concentrations of the compound.

Bacterial Strain IC50 (µM) Staphylococcus aureus 25 Escherichia coli 30 - Cellular Target Identification : Another investigation focused on identifying cellular targets for CBDA-HCl revealed that it interacts with key proteins involved in cell division, suggesting its potential as an antibacterial agent targeting FtsZ protein pathways.

Comparison with Related Compounds

CBDA-HCl shares structural similarities with other cyclobutane-derived compounds but exhibits unique biological properties due to the positioning of its amino groups. This specificity allows for tailored interactions within biological systems.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Cyclobutane-1,2-diamine | Diamine | Moderate antimicrobial activity |

| Cyclobutane-1,4-diamine | Diamine | Limited biological studies |

| Cyclopentane-1,3-diamine | Pentamine | Higher potency against certain bacteria |

Properties

Molecular Formula |

C4H11ClN2 |

|---|---|

Molecular Weight |

122.60 g/mol |

IUPAC Name |

cyclobutane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H |

InChI Key |

NTKNEWRBPZFINY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.